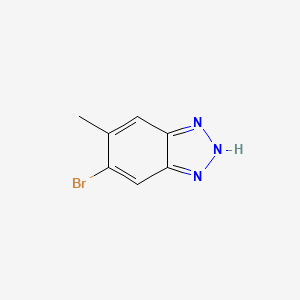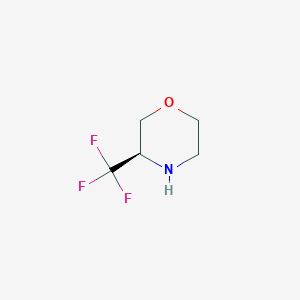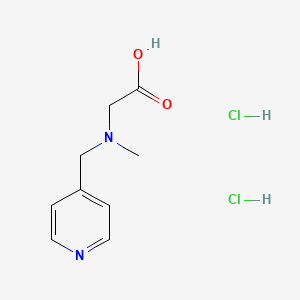![molecular formula C18H22O2 B3101266 (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione CAS No. 13885-20-6](/img/structure/B3101266.png)
(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione
概要
説明
“(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione” is also known as Androstenedione . It is an endogenous weak androgen steroid hormone and intermediate in the biosynthesis of estrone and of testosterone from dehydroepiandrosterone (DHEA) . It is closely related to androstenediol (androst-5-ene-3β,17β-diol) .
Molecular Structure Analysis
The molecular structure of Androstenedione consists of 19 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . It is a delta-4 C19 steroid produced in the testis, ovary, and the adrenal cortex .Physical And Chemical Properties Analysis
The physical and chemical properties of Androstenedione include a molar mass of 286.415 g/mol . It has a density of 1.11±0.1 g/cm³ (predicted) at 20°C and 760 Torr . The melting point is 173–174 °C (343–345 °F) .科学的研究の応用
Chemistry and Biological Activity of Cyclopenta-Fused Compounds
Cyclopenta[c]phenanthrenes (CP[c]Phs) are notable for their environmental presence and potential biological impacts, especially in risk assessment processes. These compounds, including their derivatives, exhibit diverse chemical properties and biological activities, making them subjects of interest in environmental sciences and toxicology. Research has shown that CP[c]Phs can induce cellular and tissue responses in living organisms, particularly fish, suggesting environmental hazards that necessitate further identification of exposure pathways (Brzuzan et al., 2013).
Phenanthrenes in Pharmacology
Phenanthrenes represent a promising group of plant secondary metabolites with significant pharmacological potential. They have been identified in a variety of plant families, most abundantly in Orchidaceae, and have demonstrated a range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. This makes them valuable in the development of new therapeutic agents, particularly as potential anticancer compounds (Tóth et al., 2017).
Biodegradation and Environmental Impact
The biodegradation of phenanthrene, a closely related compound, by specific microorganisms such as sphingomonads, underlines the ecological relevance of these compounds. Sphingomonads' ability to metabolize phenanthrene in contaminated soils and sediments highlights the potential for bioremediation strategies to mitigate environmental pollution by polycyclic aromatic hydrocarbons (PAHs) (Waigi et al., 2015).
Oxygenated Derivatives and Toxicity
Oxygenated polycyclic aromatic hydrocarbons (OPAHs), derivatives of PAHs, exhibit increased toxicity compared to their parent compounds. Studies have examined the toxicity, occurrence, and potential sources of OPAHs in food, emphasizing the need for evaluating and reducing OPAH-related health risks (Ma & Wu, 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
(13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15?,16-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWZQKERRCPRZ-YLGOGADGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CCC3[C@@H]1CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is the endogenous presence of dienedione in horses managed for effective doping control?
A: Researchers have established a population-based threshold for free and glucuronide-conjugated dienedione in colt urine. The proposed threshold, 30 ng/ml, corresponds to a risk factor of 1 in 14,269, helping differentiate between naturally occurring levels and potential misuse. []
Q2: Why is understanding the metabolism of dienedione important for doping control?
A: Detecting the parent compound alone might not be sufficient for doping control. Knowing the specific metabolites produced in different species (equine, canine, human) allows for targeted testing and more reliable detection of dienedione misuse. [, ]
Q3: What are the challenges in studying the metabolism of "designer" steroids like dienedione?
A: Ethical concerns arise when conducting in vivo studies on animals with substances like dienedione, especially due to the lack of toxicological data. This is where in vitro techniques using liver cells or microsomes provide a viable alternative for preliminary metabolic profiling. []
Q4: How does high-resolution mass spectrometry (HRMS) contribute to detecting dienedione and its metabolites?
A: HRMS techniques, particularly when coupled with liquid chromatography (LC-HRMS), enable the identification of dienedione metabolites with high accuracy and sensitivity. This is crucial for retrospective analysis of samples, as full-scan HRMS data can be screened for previously unknown metabolites. []
Q5: Is gas chromatography-mass spectrometry (GC-MS) still relevant in analyzing dienedione metabolism?
A: While LC-HRMS has become a primary tool, GC-MS remains valuable in detecting certain metabolites that might not be easily identified by LC-HRMS. This complementary approach ensures a comprehensive analysis of dienedione metabolism. []
Q6: What is the significance of the 4,9-diene configuration in dienedione?
A: The presence of the 4,9-diene configuration was initially considered unique to synthetic steroids. The discovery of naturally occurring dienedione in horses with this specific configuration challenged previous assumptions and highlighted the need for further research on steroid biosynthesis. []
Q7: What are the key steps involved in the chemical synthesis of dienedione?
A: Dienedione can be synthesized from various starting materials like δ-lactone [] or through multi-step procedures starting with estra-4,9-diene-3,17-dione. These syntheses often involve Grignard reactions, oxidation, cyclization, and dehydrogenation steps. [, , , , , , ]
Q8: What analytical techniques are employed for the characterization of synthesized dienedione?
A: The structure and purity of synthesized dienedione are confirmed using a combination of techniques including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and X-ray powder diffraction. [, ]
Q9: What is the significance of studying the conjugation of dienedione?
A: Understanding how dienedione is metabolized into glucuronide conjugates, primarily dienedione-3-glucuronide, is crucial for accurate detection and interpretation of levels in biological samples. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B3101197.png)




![6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B3101232.png)

![5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B3101254.png)
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3101272.png)


